molecular formula C6H5BrN4 B1314970 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine CAS No. 55635-64-8

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine

Cat. No.: B1314970
CAS No.: 55635-64-8
M. Wt: 213.03 g/mol
InChI Key: FIDGTACXJMWVKZ-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine is a key intermediate in the synthesis of diverse heterocyclic compounds. For example, it has been utilized in the synthesis of imidazo[1,2-a]pyrazines, highlighting its versatility in organic synthesis and drug development efforts. The compound's reactivity has been explored in various synthetic routes, offering a foundation for future developments in chemistry and pharmacology (Goel, Luxami, & Paul, 2015).

Applications in Drug Development

The structural motif of this compound is pivotal in the development of inhibitors targeting specific proteins. For instance, it has been incorporated into the design of potent inhibitors of Aurora kinases, demonstrating significant cell potency and improved solubility, which are critical parameters in the development of anticancer therapies. Such inhibitors have shown efficacy in human tumor xenograft mouse models, underscoring the compound's potential in medicinal chemistry (Yu et al., 2010).

Heterocyclic Compound Synthesis

The chemistry of this compound extends to the synthesis of fused heterocyclic compounds. This includes the development of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, which are synthesized through reactions with α-halocarbonyl compounds, showcasing the compound's utility in expanding the chemical space of heterocyclic chemistry and potentially leading to new pharmacologically active molecules (Kamal El‐Dean, Radwan, Zaki, & Abdul‐Malik, 2018).

Green Synthesis Approaches

Research has also focused on green synthesis approaches involving this compound, emphasizing environmentally friendly methods. Catalyst-free heteroannulation reactions under microwave irradiation in green solvents have been developed for the synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines, illustrating the compound's role in promoting sustainable chemical processes. Such methodologies not only enhance the efficiency of synthesis but also contribute to the development of novel compounds with potential anti-inflammatory and antimicrobial activities (Rao et al., 2018).

Biochemical Analysis

Biochemical Properties

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction with kinases can lead to the modulation of various signaling pathways, impacting cellular functions and processes . Additionally, this compound can bind to receptors and other proteins, influencing their activity and stability.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes related to metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition or activation of enzymes, such as kinases, by binding to their active sites. This binding can lead to changes in enzyme activity, which in turn affects downstream signaling pathways and cellular processes . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or acidic environments . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can impact its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

5-bromo-3-methylimidazo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-11-3-9-5-6(11)10-4(7)2-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDGTACXJMWVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC=C(N=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480085
Record name 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55635-64-8
Record name 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55635-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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